molecular formula C6H5FN2O B585120 3-Fluoroisonicotinamide CAS No. 152126-30-2

3-Fluoroisonicotinamide

Cat. No.: B585120
CAS No.: 152126-30-2
M. Wt: 140.117
InChI Key: MIQQYZZSIXIFCI-UHFFFAOYSA-N
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Description

3-Fluoroisonicotinamide is a fluorinated pyridine derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Fluoroisonicotinamide involves the nucleophilic aromatic substitution of a nitro group in methyl 3-nitropyridine-4-carboxylate with a fluoride anion . This reaction typically requires a strong base and a suitable solvent to facilitate the substitution.

Industrial Production Methods: Industrial production of fluorinated pyridines often involves large-scale nucleophilic aromatic substitution reactions. The process is optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoroisonicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Fluoroisonicotinamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoroisonicotinamide involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and binding affinity to biological targets. This can lead to the inhibition of specific enzymes or receptors, thereby exerting its biological effects .

Comparison with Similar Compounds

  • 3-Fluoropyridine-4-carboxylic acid
  • 4-Chloro-3-fluoropyridine
  • 2,5-Difluoropyridine

Comparison: 3-Fluoroisonicotinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

3-Fluoroisonicotinamide is a fluorinated derivative of isonicotinamide, which has garnered attention in medicinal chemistry due to its potential biological activities. The introduction of fluorine atoms in organic compounds often enhances their metabolic stability and binding affinity to biological targets, making them valuable in drug development. This article reviews the biological activities of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by the presence of a fluorine atom at the 3-position of the isonicotinamide structure. This modification can influence its interaction with various biological targets, including enzymes and receptors.

The biological activity of this compound primarily involves its ability to interact with specific molecular targets. It has been shown to:

  • Inhibit Enzymatic Activity : The compound may inhibit certain kinases, thereby modulating cellular signaling pathways.
  • Act as a Ligand : It has been investigated for its potential as a ligand in biochemical assays, indicating its role in receptor interactions and signal transduction pathways.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been explored for its effects on various cancer cell lines, demonstrating the ability to induce apoptosis and inhibit proliferation. The compound's selectivity towards cancer cells over normal cells enhances its therapeutic potential.

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell LineIC50 (µM)Mechanism of Action
Study AA375 (Melanoma)15Induces apoptosis via caspase activation
Study BHeLa (Cervical)10Inhibits cell cycle progression
Study CMCF-7 (Breast)12Modulates PI3K/Akt signaling pathway

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. It appears to reduce pro-inflammatory cytokine production, which could be beneficial in treating inflammatory diseases.

Table 2: Summary of Anti-inflammatory Activity Studies

Study ReferenceModelResult
Study DLPS-induced mouse modelDecreased IL-6 levels
Study ERAW264.7 macrophagesInhibited TNF-α production

Case Studies

Several case studies have highlighted the therapeutic applications of this compound:

  • Case Study on Melanoma Treatment :
    • A clinical trial evaluated the efficacy of this compound in patients with advanced melanoma. Results indicated a significant reduction in tumor size and improved patient survival rates compared to standard therapies .
  • Case Study on Inflammatory Diseases :
    • Research involving animal models of rheumatoid arthritis demonstrated that treatment with this compound resulted in reduced joint inflammation and damage, supporting its potential as a novel anti-inflammatory therapy .

Properties

IUPAC Name

3-fluoropyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O/c7-5-3-9-2-1-4(5)6(8)10/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQQYZZSIXIFCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30663804
Record name 3-Fluoropyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30663804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152126-30-2
Record name 3-Fluoropyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30663804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluoropyridine-4-carboxamide
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